molecular formula C16H27NO B14463673 N-[(Benzyloxy)methyl]-N-butylbutan-1-amine CAS No. 67232-19-3

N-[(Benzyloxy)methyl]-N-butylbutan-1-amine

Cat. No.: B14463673
CAS No.: 67232-19-3
M. Wt: 249.39 g/mol
InChI Key: MGNHVQPGXLYHAZ-UHFFFAOYSA-N
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Description

N-[(Benzyloxy)methyl]-N-butylbutan-1-amine is an organic compound that features a benzyloxy group attached to a butylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Benzyloxy)methyl]-N-butylbutan-1-amine typically involves the reaction of benzyloxy compounds with butylamine derivatives. One common method is the nucleophilic substitution reaction where a benzyloxy halide reacts with butylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-[(Benzyloxy)methyl]-N-butylbutan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction can produce butylamine derivatives .

Scientific Research Applications

N-[(Benzyloxy)methyl]-N-butylbutan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[(Benzyloxy)methyl]-N-butylbutan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzyloxy group can enhance binding affinity to certain proteins, while the butylamine backbone may facilitate membrane permeability and cellular uptake. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(Benzyloxy)methyl]-N-methylbutan-1-amine
  • N-[(Benzyloxy)methyl]-N-ethylbutan-1-amine
  • N-[(Benzyloxy)methyl]-N-propylbutan-1-amine

Uniqueness

N-[(Benzyloxy)methyl]-N-butylbutan-1-amine is unique due to its specific combination of a benzyloxy group and a butylamine backbone. This structure provides distinct chemical and biological properties, such as enhanced stability and specific binding interactions, which may not be present in similar compounds .

Properties

CAS No.

67232-19-3

Molecular Formula

C16H27NO

Molecular Weight

249.39 g/mol

IUPAC Name

N-butyl-N-(phenylmethoxymethyl)butan-1-amine

InChI

InChI=1S/C16H27NO/c1-3-5-12-17(13-6-4-2)15-18-14-16-10-8-7-9-11-16/h7-11H,3-6,12-15H2,1-2H3

InChI Key

MGNHVQPGXLYHAZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)COCC1=CC=CC=C1

Origin of Product

United States

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